molecular formula C22H19ClN4O2 B2403007 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539848-38-9

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2403007
CAS No.: 539848-38-9
M. Wt: 406.87
InChI Key: MOHGWDLFJYBVFC-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound belonging to the class of triazoloquinazolines.

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves multiple steps. One common synthetic route starts with the preparation of key intermediates such as 3-benzyl-2-hydrazinoquinoxaline. This intermediate undergoes cyclization reactions with various reagents to form the desired triazoloquinazoline structure . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Evaluated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells and microbes. The pathways involved include the inhibition of DNA synthesis and interference with cell signaling pathways .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and triazinoquinoxalines. Compared to these, 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one exhibits unique structural features that contribute to its distinct biological activities. For example, the presence of the 3-chlorophenyl and 2-methoxyphenyl groups enhances its binding affinity to certain molecular targets .

Similar compounds include:

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-29-18-11-3-2-8-15(18)20-19-16(9-5-10-17(19)28)24-22-25-21(26-27(20)22)13-6-4-7-14(23)12-13/h2-4,6-8,11-12,20H,5,9-10H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHGWDLFJYBVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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